molecular formula C7H3BrClNS B1341976 2-Bromo-7-chlorothieno[3,2-b]pyridine CAS No. 225385-05-7

2-Bromo-7-chlorothieno[3,2-b]pyridine

Cat. No.: B1341976
CAS No.: 225385-05-7
M. Wt: 248.53 g/mol
InChI Key: XMZQZXNHMUDHNZ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorothieno[3,2-b]pyridine is a heterocyclic compound that contains bromine, chlorine, and sulfur atoms within its structure. It is commonly used as a building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-7-chlorothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothieno[3,2-b]pyridine
  • 2-Bromo-7-fluorothieno[3,2-b]pyridine
  • 2-Chloro-7-bromothieno[3,2-b]pyridine

Uniqueness

2-Bromo-7-chlorothieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .

Properties

IUPAC Name

2-bromo-7-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZQZXNHMUDHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593325
Record name 2-Bromo-7-chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225385-05-7
Record name 2-Bromo-7-chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2 (10.12 g, 5.59 mmol) in dry THF (200 ml) at −78° C. was added n-BuLi (24 ml, 76.7 mmol, 2.5 M solution in hexanes) and the resultant suspension was stirred for 15 minutes. Bromine (18.9 g, 120 mmol) was added slowly and the reaction mixture was stirred for additional 30 minutes, quenched with water and diluted with EtOAc. The organic phase was separated and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification by column chromatography (eluent EtOAc/Hexane 9:1) afforded title compound 49 (10.5 g, 71% yield) as a yellow solid. 1H NMR (CDCl3) δ (ppm): 8.62 (d, J=5.09 Hz, 1H), 7.92 (s, 1H), 7.59 (d, J=5.09 Hz, 1H).
Name
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
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resultant suspension
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0 (± 1) mol
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reactant
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Quantity
18.9 g
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of 90 mL of tetrahydrofuran and diisopropylamine (4.6 mL, 32.9 mmol) were cooled to −78° C. and n-butyllithium (12.2 mL, 30.3 mmol) in hexane was added dropwise. The solution was heated to 0 ° C. for 10 minutes, recooled to −78° C., and 7-chloro-thieno[3,2-b]pyridine (4.29 g, 25.2 mmol) was added. The anion was stirred 10 minutes and 1,2-dibromo-1,1,2,2-tetrafluoroethane (3.3 mL, 27.8 mmol) was added. The solution was stirred an additional 20 minutes then allowed to warm to room temperature. After 1 hour the reaction mixture was poured into water and extracted with chloroform (3×100 mL). The combined organic portions were dried over magnesium sulfate, filtered, and dried to afford 4.65 g (74%) of 2-bromo-7-chloro-thieno[3,2-b]pyridine. 1H NMR (400 MHz, DMSO) d 8.64 (d, 1H), 7.91 (s, 1H), 7.65 (d, 1H); LC-MS: 250 (MH+); HPLC RT: 5.49.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
4.6 mL
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
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Reaction Step Five

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